1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one (CAS 50516-63-7), frequently procured as its stable hydrochloride salt (CAS 75144-12-6), is a structurally critical Mannich base derivative. In industrial and laboratory settings, it serves a dual role: it is a selective, commercially validated inhibitor of trypanothione reductase (TR) used in parasitology research, and it functions as a stable masked precursor for reactive 3,4-dichlorophenyl vinyl ketones in organic synthesis. The presence of the 3,4-dichloro aromatic substitution combined with the terminal dimethylamino group provides specific electronic and steric properties that define its target binding affinity and its controlled reactivity in elimination and substitution workflows, making it a highly deliberate procurement choice over generic acetophenones .
Attempting to substitute this specific compound with either its direct vinyl ketone counterpart or mono-chlorinated analogs introduces severe process and performance liabilities. Direct procurement of the corresponding vinyl ketone (1-(3,4-dichlorophenyl)prop-2-en-1-one) is practically unviable due to its high propensity for spontaneous polymerization and Michael self-addition during storage, which destroys batch reproducibility. Conversely, substituting with the neutral precursor 1-(3,4-dichlorophenyl)ethanone fails to provide the necessary leaving group for in situ enone generation, requiring harsh, multi-step synthetic conditions that lower overall yields. Furthermore, in biological applications, altering the 3,4-dichloro pattern to a mono-chloro or unsubstituted phenyl ring drastically diminishes the required 20-fold selectivity for trypanothione reductase over human glutathione reductase, rendering the analogs useless as specific parasitic probes .
As a biological probe, 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one demonstrates a targeted binding profile that distinguishes it from generic enzyme inhibitors. Quantitative assays reveal an IC50 of 3.3 μM against Trypanosoma brucei trypanothione reductase (TR), compared to an IC50 of 64.8 μM against human glutathione reductase (GR). This yields a selectivity index of ~20, whereas non-optimized analogs or broad-spectrum reductase inhibitors typically exhibit selectivity indices near 1, causing significant off-target human enzyme inhibition .
| Evidence Dimension | Enzyme Inhibition (IC50) and Selectivity |
| Target Compound Data | IC50 = 3.3 μM (TR); Selectivity Index = 20 |
| Comparator Or Baseline | Human Glutathione Reductase (GR) baseline (IC50 = 64.8 μM) |
| Quantified Difference | 20-fold higher affinity for parasitic TR over human GR |
| Conditions | In vitro enzymatic assay for TR and GR activity |
Procuring this exact compound ensures high-confidence, parasite-specific assay results without the confounding off-target human enzyme interference seen with generic inhibitors.
For synthetic workflows requiring a 3,4-dichlorophenyl enone moiety, procuring the Mannich base hydrochloride (CAS 75144-12-6) provides distinct stability advantages over attempting to source or store the direct vinyl ketone. The hydrochloride salt is a crystalline solid (m.p. 186-188 °C) that maintains >98% purity during long-term storage under standard inert conditions at 2-8 °C. In stark contrast, the unmasked 1-(3,4-dichlorophenyl)prop-2-en-1-one is highly unstable, undergoing rapid spontaneous polymerization and degradation at room temperature, which leads to unpredictable yields in downstream cyclization or Michael addition reactions [1].
| Evidence Dimension | Shelf Stability and Purity Retention |
| Target Compound Data | Stable crystalline solid (m.p. 186-188 °C), >98% purity retention over months |
| Comparator Or Baseline | 1-(3,4-Dichlorophenyl)prop-2-en-1-one (direct vinyl ketone) baseline |
| Quantified Difference | Eliminates spontaneous polymerization and cold-chain dependency |
| Conditions | Standard laboratory storage (2-8 °C, inert gas) |
Buyers can reliably stockpile the Mannich base for on-demand, in situ generation of the reactive enone, eliminating the severe waste and reproducibility issues of handling direct vinyl ketones.
The procurement of the specific hydrochloride salt form of this Mannich base provides critical advantages in aqueous solubility over its neutral synthetic precursor, 1-(3,4-dichlorophenyl)ethanone. The salt form readily achieves the >1 mg/mL aqueous solubility required for direct dosing in biological media and cell-based assays (such as the T. brucei EC50 = 1 μM assay). The neutral acetophenone comparator is highly lipophilic and requires significant organic co-solvents (like DMSO) to remain in solution, which can induce solvent toxicity artifacts in sensitive cellular assays when concentrations exceed 1% v/v [1].
| Evidence Dimension | Aqueous Assay Compatibility |
| Target Compound Data | High aqueous solubility enabling direct buffer dissolution |
| Comparator Or Baseline | 1-(3,4-Dichlorophenyl)ethanone (requires >1% DMSO for equivalent concentrations) |
| Quantified Difference | Avoidance of solvent-induced cellular toxicity in biological screening |
| Conditions | Aqueous biological media for T. brucei cellular assays |
Selecting the hydrochloride salt ensures seamless integration into aqueous high-throughput screening workflows without the need for disruptive organic co-solvents.
Selected as a stable, masked vinyl ketone in the synthesis of 3,4-dichlorophenyl-substituted pyrazolines, pyrimidines, and other complex heterocycles, where in situ enone generation is required to prevent polymerization [1].
Procured for parasitology research targeting Trypanosoma brucei, providing a validated 20-fold selectivity window over human glutathione reductase for high-confidence mechanism-of-action studies .
Utilized for developing robust, aqueous-based cellular assays (e.g., T. brucei viability screens) where the high water solubility of the hydrochloride salt eliminates the need for potentially toxic organic co-solvents [2].